![molecular formula C13H10BrNO2 B396698 6-(3-Bromophenyl)-2-methylnicotinic acid CAS No. 791787-06-9](/img/structure/B396698.png)
6-(3-Bromophenyl)-2-methylnicotinic acid
Overview
Description
The compound “6-(3-Bromophenyl)-2-methylnicotinic acid” likely contains a nicotinic acid (also known as niacin or vitamin B3) core structure, which is substituted at the 2nd position by a methyl group and at the 6th position by a 3-bromophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve a Suzuki-Miyaura cross-coupling reaction . This reaction is commonly used to form carbon-carbon bonds by coupling boronic acids with organic halides .Chemical Reactions Analysis
Again, specific reactions involving this compound aren’t available. But, as a brominated aromatic compound, it might undergo reactions like nucleophilic aromatic substitution or be involved in coupling reactions like the Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated aromatic compounds are generally crystalline solids at room temperature .Scientific Research Applications
Suzuki–Miyaura Coupling
- Applications : Researchers have successfully employed this compound in SM coupling reactions, leading to the formation of diverse carbon–carbon bonds .
Phthalocyanine Synthesis
6-(3-Bromophenyl)-2-methylnicotinic acid: finds application in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds are essential in materials science, photovoltaics, and catalysis. By incorporating this acid into the phthalocyanine framework, researchers can tailor its properties for specific applications .
Borinic Acid Derivatives
While not directly related to this compound, understanding its derivatives sheds light on borinic acids. For instance, borinic acids exhibit interesting reactivity and can participate in various transformations. Researchers have synthesized borinic acids from related boron reagents. However, purification challenges may limit yields. Further exploration of borinic acid derivatives could reveal novel applications .
Sulfonamido Phenylboronic Acid
Although not the exact compound, 3-(3-Bromophenylsulfonamido)phenylboronic acid is another intriguing derivative. It contains both a sulfonamide and a boronic acid moiety. Researchers might explore its reactivity in cross-coupling reactions or as a building block for functional materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)5-6-12(15-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWOJILRDBBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333162 | |
Record name | 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841190 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(3-Bromophenyl)-2-methylnicotinic acid | |
CAS RN |
791787-06-9 | |
Record name | 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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